![molecular formula C15H15ClS B14305828 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene CAS No. 125659-80-5](/img/structure/B14305828.png)
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and an ethylsulfanyl group attached to a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-[(ethylsulfanyl)(phenyl)methyl]benzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atom or modify the ethylsulfanyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Phenol derivatives: from nucleophilic substitution.
Sulfoxides and sulfones: from oxidation.
Dechlorinated compounds: from reduction.
Scientific Research Applications
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The chlorine atom can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The ethylsulfanyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.
Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Comparison with Similar Compounds
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene can be compared with other similar compounds such as:
Chlorobenzene: Lacks the ethylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
4-Chlorophenylmethylsulfide: Similar structure but without the ethyl group, affecting its reactivity and applications.
1-Chloro-4-(methylsulfanyl)benzene:
The unique combination of the chlorine atom and the ethylsulfanyl group in this compound imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
125659-80-5 |
|---|---|
Molecular Formula |
C15H15ClS |
Molecular Weight |
262.8 g/mol |
IUPAC Name |
1-chloro-4-[ethylsulfanyl(phenyl)methyl]benzene |
InChI |
InChI=1S/C15H15ClS/c1-2-17-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,15H,2H2,1H3 |
InChI Key |
RRYAGYCAAGNDRY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


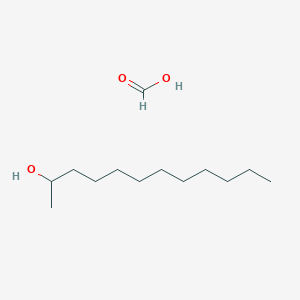
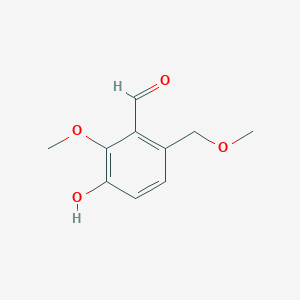
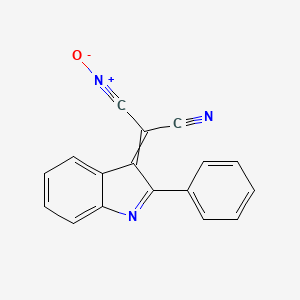
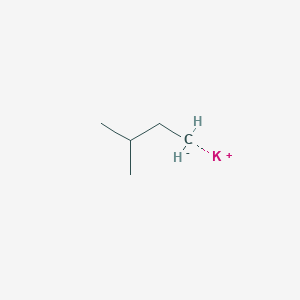
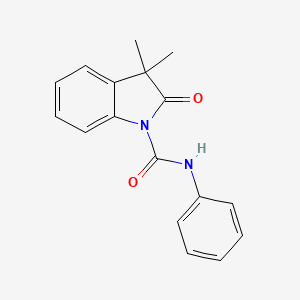
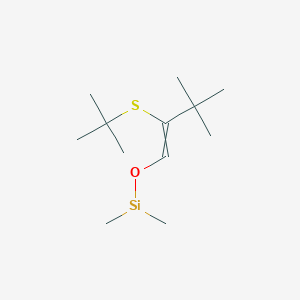
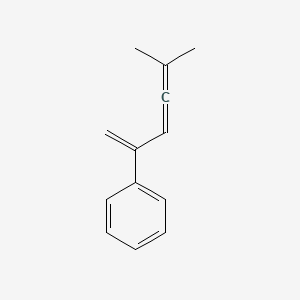
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
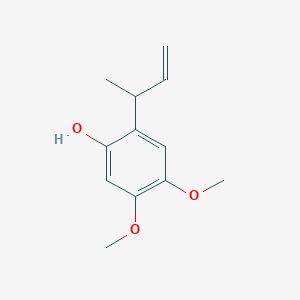
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)

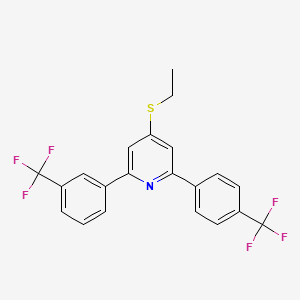
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
